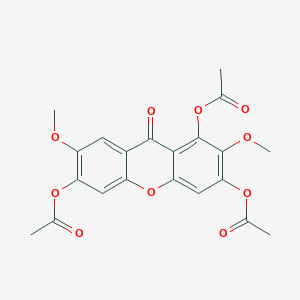

2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate is a xanthene-derived compound characterized by a central 9-oxo-xanthene core with methoxy groups at positions 2 and 7, and acetyloxy groups at positions 1, 3, and 4. Its synthesis involves the treatment of precursor compounds with NaBH₄ and CH₃I, followed by acetylation using Ac₂O in pyridine . Key structural features include stereochemical configuration at C-3 and conformational behavior in solution. Nuclear Magnetic Resonance (NMR) spectral data (¹H and ¹³C) reveal distinct chemical shifts for methylthio, isopropyl, and acetylated carbons, which are critical for elucidating its stereostructure . The compound adopts a B-type conformer in CDCl₃, as confirmed by comparative conformational analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethoxyxanthone and acetic anhydride.

Acetylation Reaction: The key step involves the acetylation of 2,7-dimethoxyxanthone using acetic anhydride in the presence of a catalyst, such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, resulting in the formation of alcohol derivatives.

Substitution: The methoxy and acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized xanthone derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer studies. Research indicates that xanthene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that related compounds exhibit strong activity against the MCF-7 breast cancer cell line, suggesting that modifications to the xanthene structure can enhance anticancer efficacy .

Table 1: Anticancer Activity of Xanthene Derivatives

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2,7-Dimethoxy-Xanthene | MCF-7 | 5.0 | |

| Related Xanthene Derivative | HCT116 | 4.5 | |

| Another Xanthene Compound | MDA-MB-231 | 3.8 |

Molecular Scaffolding

Xanthene derivatives serve as important molecular scaffolds for the design of new bioactive compounds. Their structural features allow for modifications that can lead to the development of novel therapeutic agents targeting various diseases beyond cancer, including antimicrobial and anti-inflammatory applications .

Photophysical Properties

The photophysical characteristics of xanthene derivatives make them suitable candidates for use in fluorescence-based applications. These compounds can be utilized as fluorescent probes in biological imaging and diagnostics due to their ability to emit light upon excitation .

Table 2: Photophysical Properties of Xanthene Derivatives

Case Studies

Several case studies highlight the effectiveness of xanthene derivatives in clinical and laboratory settings.

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of various xanthene derivatives, including 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate. The MTT assay was employed to assess cell viability in the presence of these compounds against several cancer cell lines. Results indicated that modifications to the xanthene core significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of xanthene derivatives has revealed efficient synthetic routes leading to high yields and purity. Techniques such as NMR and IR spectroscopy were utilized for structural characterization, confirming the presence of functional groups essential for biological activity .

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Stereoisomerism and Spectral Differentiation

The compound exhibits stereoisomerism with its C-3 epimer (referred to as compound 8 in ). Key differences include:

- NMR Shifts : The ¹H NMR signals for methylthio and isopropyl groups, along with ¹³C NMR signals for C-1, C-3, C-4, and C-12, show distinct chemical shifts (Table 3 in ) .

- Conformational Behavior : While both isomers share a B-type conformation in CDCl₃, stereochemical differences at C-3 influence their spectral profiles and reactivity .

Structural Analogues with Varied Substituents

A structurally related compound, 8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate (), features additional substituents:

- A 3-hydroxy-3-methylbutyl group at position 6.

- A 3-methylbut-2-en-1-yl group at position 2.

Functional Group Comparison with Other Triacetates

- Cellulose Triacetate : Contains ≥92% acetylated hydroxyl groups, conferring high thermal resistance and compatibility with plasticizers. This contrasts with xanthene triacetates, where acetylation primarily stabilizes the core structure rather than enhancing polymer-like properties .

- Ribose-Based Triacetates (e.g., NAR triacetate, NR triacetate): These derivatives improve bioavailability in pharmaceutical applications, suggesting that the acetyl groups in 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate may similarly enhance metabolic stability .

Research Findings and Implications

- Stereochemical Sensitivity : The C-3 configuration significantly impacts NMR profiles, suggesting that stereoisomerism must be rigorously characterized during synthesis .

- Substituent Effects : Bulkier substituents (e.g., in ’s analogue) may modulate interactions in biological or material systems, though further studies are needed .

- Acetylation Trends : While cellulose triacetate leverages acetylation for thermal stability, xanthene triacetates utilize it for structural stabilization and metabolic resistance .

Biological Activity

2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate (C30H32O9) is a xanthene derivative with potential biological activities. This compound has garnered interest due to its structural properties and the biological implications of xanthene derivatives. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acetylation of 9-oxo-xanthene derivatives. The synthetic route often utilizes acetic anhydride or acetyl chloride in the presence of a base to facilitate the formation of triacetate groups. The structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Antioxidant Properties

Research indicates that xanthene derivatives exhibit significant antioxidant properties. For example, studies show that related compounds can mitigate oxidative stress in various cell types. Specifically, 1,2-Dihydroxy-9H-xanthen-9-one (a close analogue) demonstrated mitochondrial antioxidant activity by reducing reactive oxygen species (ROS) production by up to 40% in macrophages under oxidative stress conditions induced by rotenone .

Antimicrobial Activity

Xanthene derivatives are known for their antimicrobial properties. A study on related xanthones reported potent antibacterial activity against several strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 16 µg/mL against dermatophyte strains . Although specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.

Anti-inflammatory Effects

Xanthenes have been investigated for their anti-inflammatory properties. Compounds similar to 2,7-Dimethoxy-9-oxo-9H-xanthene have shown promise in reducing pro-inflammatory cytokines and mediators in vitro. For instance, studies have reported that certain xanthone derivatives can inhibit the expression of IL-6 and PGE2 in macrophage models stimulated with lipopolysaccharides (LPS) .

The biological activities of xanthene derivatives are often attributed to their ability to scavenge free radicals and modulate signaling pathways involved in inflammation and apoptosis. Antioxidant activity is primarily linked to the ability to donate electrons to reactive species, thereby neutralizing them. Additionally, these compounds may inhibit key enzymes involved in inflammatory pathways.

Case Studies

- Antioxidant Activity in Macrophages : A recent study demonstrated that a related compound reduced mitochondrial ROS production significantly in RAW264.7 macrophages exposed to rotenone. The findings indicated a protective effect against oxidative stress .

- Antimicrobial Efficacy : A series of xanthone derivatives were tested against various bacterial strains with promising results. One derivative exhibited broad-spectrum antibacterial activity with MIC values indicating effectiveness against resistant strains .

- Anti-inflammatory Response : In a controlled study involving LPS-stimulated macrophages, a xanthone derivative significantly decreased the levels of inflammatory markers compared to untreated controls .

Properties

CAS No. |

143543-84-4 |

|---|---|

Molecular Formula |

C21H18O10 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

(6,8-diacetyloxy-2,7-dimethoxy-9-oxoxanthen-3-yl) acetate |

InChI |

InChI=1S/C21H18O10/c1-9(22)28-15-7-13-12(6-14(15)26-4)19(25)18-16(31-13)8-17(29-10(2)23)20(27-5)21(18)30-11(3)24/h6-8H,1-5H3 |

InChI Key |

BXNOWRPPTOCXTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C(=C3C2=O)OC(=O)C)OC)OC(=O)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.